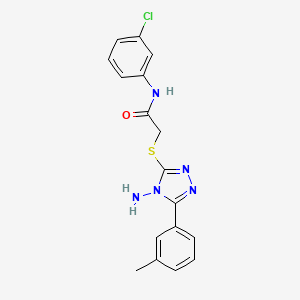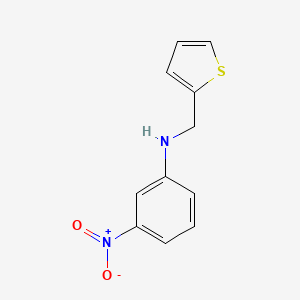![molecular formula C7H6BrN3O B2867447 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1909325-85-4](/img/structure/B2867447.png)
5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” is a heterocyclic compound with the CAS Number: 1909325-85-4 . It has a molecular weight of 228.05 . The IUPAC name for this compound is 5-bromo-2-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines has been described in more than 5500 references . The synthetic methods used for their synthesis usually start from both a preformed pyrazole or pyridine . More detailed synthesis methods can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H6BrN3O/c1-11-7(12)5-2-4(8)3-9-6(5)10-11/h2-3H,1H3,(H,9,10) . More detailed molecular structure analysis can be found in the referenced papers .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties can be found in the referenced papers .Scientific Research Applications
Synthesis and Molecular Construction
The synthesis of heterocyclic compounds, including those related to 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, has been a significant area of research. For example, Stagni et al. (2008) explored the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes. They found that the bromo-containing species, despite displaying poor photophysical performances, serves as a synthetically attractive building block for constructing polymetallic architectures (Stagni et al., 2008). This research highlights the utility of bromo-substituted compounds in the development of advanced materials.
Biomedical Applications
The pyrazolo[3,4-b]pyridine core structure has been extensively studied for its biomedical applications. Donaire-Arias et al. (2022) provided an analysis of over 300,000 1H-pyrazolo[3,4-b]pyridines, covering their synthesis methods and diverse biomedical applications. These compounds are notable for their presence in various substituents at positions N1, C3, C4, C5, and C6, demonstrating their versatility in medicinal chemistry (Donaire-Arias et al., 2022).
Mechanism of Action
Target of Action
The primary target of 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
The compound interacts with its target, TRKs, by inhibiting their activity . This inhibition is achieved by the compound occupying the ATP pocket of the kinase domain, thereby preventing the phosphorylation and activation of TRKs .
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, the compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and survival .
Pharmacokinetics
This suggests that the compound may have favorable absorption and distribution properties. It has been found to have inhibitory activity against certain cytochrome p450 isoforms, which could impact its metabolism and excretion .
Result of Action
The inhibition of TRKs by the compound can lead to a decrease in cell proliferation and survival, particularly in cancer cells that overexpress these kinases . For example, the compound has shown activity against the Km-12 cell line, with an IC50 value of 0.304 μM .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factorsThe compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have potential applications in the treatment of various cancers . Further exploration of these compounds, including “5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one”, could lead to the development of new therapeutic agents .
properties
IUPAC Name |
5-bromo-2-methyl-1H-pyrazolo[3,4-b]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-11-7(12)5-2-4(8)3-9-6(5)10-11/h2-3H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPLGANHODHPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N1)N=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909325-85-4 |
Source


|
| Record name | 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2867366.png)

![1-(2-oxo-2-phenylethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2867368.png)


![2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2867372.png)

![2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2867377.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2867378.png)
![6-(2-Furyl)-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867381.png)
![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2867382.png)

